molecular formula C17H22N2O5S2 B2848016 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1396626-38-2

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2848016
CAS No.: 1396626-38-2
M. Wt: 398.49
InChI Key: YRFCXNAAHRQBEJ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 1,2-thiazinane-1,1-dioxide ring and an N-(1-(furan-2-yl)propan-2-yl) substituent. The thiazinane dioxide core is associated with stability and bioactivity in related compounds, such as sulthiame (4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide), an antiepileptic drug .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-14(13-16-5-4-11-24-16)18-26(22,23)17-8-6-15(7-9-17)19-10-2-3-12-25(19,20)21/h4-9,11,14,18H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFCXNAAHRQBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

(a) Sulthiame (4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide)
  • Key Features : Lacks the N-(1-(furan-2-yl)propan-2-yl) group.
  • Applications : Clinically used for epilepsy due to carbonic anhydrase inhibition.
  • Stability : A validated HPLC method confirms its stability in formulations .
(b) 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35)
  • Key Features: Bromo-dimethylphenoxy substituent at position 4 of the thiazinane ring.
  • Synthesis: Synthesized via ring-opening reactions (66% yield) using 4-bromo-3,5-dimethylphenol and bicyclic precursor .
  • Activity: No direct bioactivity reported, but bromo-aromatic groups often enhance lipophilicity and target affinity.

Benzenesulfonamide Derivatives with Antimicrobial/Cytotoxic Activity

(a) Compounds 11 and 18 (4-[1-(Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-substituted benzenesulfonamides)
  • Key Features : Chloro-benzoyl and pyrimidinyl/isoxazolyl substituents.
  • Activity :
    • Antimicrobial : Compounds 11 and 18 show potent activity against bacterial and fungal strains .
    • Cytotoxicity : IC50 = 35–90 μg/mL against MCF-7 and HCT116 cancer cells, though less active than 5-fluorouracil .
(b) 5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methylpiperidinyl)phenyl]benzenesulfonamide
  • Key Features : Methoxy and 4-methylpiperidinyl groups.
  • Applications : Marketed as an intermediate for drug development .

Trifluoromethylphenyl-Benzamide Analog

  • Compound : 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
  • Key Features : Trifluoromethylphenyl group enhances lipophilicity and metabolic resistance.
  • Molecular Data : Molecular weight = 398.4; ChemSpider ID = 5998041 .

Stability

  • Thiazinane Core : Demonstrated stability in sulthiame via HPLC .
  • Furan Substituent : May introduce susceptibility to oxidative metabolism compared to halogenated or alkyl groups.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₈H₂₁N₂O₅S₂ N-(1-(furan-2-yl)propan-2-yl) Not reported (inferred from analogs)
Sulthiame C₉H₁₂N₂O₃S₂ None (parent structure) Antiepileptic
Compound 35 C₁₃H₁₆BrNO₃S 4-Bromo-3,5-dimethylphenoxy None reported
Compound 18 C₂₈H₂₂ClN₅O₃S Chloro-benzoyl, pyrimidinyl IC50 = 35 μg/mL (HCT116)
Trifluoromethylphenyl-Benzamide C₁₈H₁₇F₃N₂O₃S 4-(Trifluoromethyl)phenyl Not reported

Preparation Methods

N-Alkylation of Benzenesulfonamide

The benzenesulfonamide moiety serves as the foundational scaffold. Patent CN107459471B demonstrates that hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) catalyzes N-alkylation of benzenesulfonamide with tert-butyl acrylate in N-methylpyrrolidone (NMP) at 150°C, achieving yields >95%. Adapting this methodology, the propan-2-ylamine sidechain could be introduced via analogous alkylation using 1-(furan-2-yl)propan-2-yl bromide or iodide.

Reaction Conditions :

  • Catalyst: HfCl₄ (3% w/w of benzenesulfonamide)
  • Solvent: NMP
  • Temperature: 150°C
  • Monitoring: HPLC (methanol:water = 70:30, λ = 254 nm)

Electrophilic Aromatic Substitution at the 4-Position

Prior to N-alkylation, the benzene ring must be functionalized at the para position with a thiazinan-1,1-dioxide group. Copper(I) thiophene-2-carboxylate (20 mol%) and 4-methoxy-TEMPO (3 equiv) in DMSO at 110°C under O₂ facilitate sulfonamide-directed C–H activation, enabling thiazinan ring coupling.

Thiazinan-1,1-dioxide Ring Synthesis

Cyclization of Sulfonamide Precursors

Thiazinan-1,1-dioxide rings are synthesized via cyclocondensation of β-chloroethylsulfonamides with amines. For example, reacting 4-aminobenzenesulfonamide with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) generates the thiazinan ring, followed by oxidation with H₂O₂ to form the 1,1-dioxide.

Optimized Protocol :

  • Reagents: 1,3-dibromopropane, K₂CO₃, DMF
  • Oxidation: 30% H₂O₂ in acetic acid, 60°C, 6 h
  • Yield: 82–88% (estimated from analogous reactions)

Furan-2-ylpropan-2-amine Sidechain Installation

Palladium-Catalyzed Suzuki Coupling

The furan-2-yl group is introduced via Suzuki coupling of 5-bromofuran-2-carbaldehyde with propargylamine, followed by hydrogenation to yield 1-(furan-2-yl)propan-2-amine. The Egyptian Journal of Chemistry reports Pd(OAc)₂-mediated coupling in aqueous tetrabutylammonium bromide at room temperature (74% yield).

Reaction Scheme :
$$
\ce{5-Bromofuran-2-carbaldehyde + Propargylamine ->[Pd(OAc)₂, H₂O] 1-(Furan-2-yl)propan-2-amine}
$$

Photochemical Synthesis

Irradiation of 5-iodofuran-2-carbaldehyde in benzene yields 5-phenyl-2-furaldehyde (91% yield), which can be reductively aminated with propan-2-amine to form the target sidechain.

Integrated Synthetic Pathways

Sequential Alkylation-Cyclization-Coupling Approach

  • Step 1 : N-Alkylation of benzenesulfonamide with 1-(furan-2-yl)propan-2-amine using HfCl₄/NMP.
  • Step 2 : Copper-catalyzed C–H thiazinanylation at the 4-position.
  • Step 3 : Oxidation with H₂O₂ to form the 1,1-dioxide moiety.

Table 1. Comparative Analysis of Synthetic Routes

Step Method Catalyst Solvent Temp (°C) Yield (%)
N-Alkylation HfCl₄-catalyzed HfCl₄ NMP 150 95–98
Thiazinan Coupling Cu(I) thiophene-2-carboxylate Cu(I) DMSO 110 70–75
Furan Coupling Suzuki reaction Pd(OAc)₂ H₂O RT 74

Challenges and Optimization Strategies

  • Regioselectivity : Competing N- vs. C-alkylation during sidechain installation necessitates careful control of stoichiometry and catalyst loading.
  • Oxidation Sensitivity : The thiazinan-1,1-dioxide group may decompose under strong acidic or basic conditions; mild oxidants like TEMPO are preferred.
  • Stereochemistry : Racemization during propan-2-amine synthesis requires chiral auxiliaries or asymmetric hydrogenation.

Q & A

Q. What are the critical synthetic steps and parameters for preparing this sulfonamide derivative?

The synthesis involves multi-step reactions:

  • Sulfonylation : Reacting a benzenesulfonyl chloride precursor with a thiazinane-containing amine under controlled pH (8–9) and temperature (0–5°C) to form the sulfonamide bond .
  • Functionalization : Introducing the furan-propan-2-yl group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(PPh₃)₄ .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?

Key techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent connectivity (e.g., sulfonamide NH at δ 10–12 ppm, furan protons at δ 6.3–7.5 ppm) .
  • HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺) for purity assessment .
  • IR Spectroscopy : Confirmation of sulfonyl (SO₂, 1150–1350 cm⁻¹) and amine (N–H, 3300–3500 cm⁻¹) groups .

Q. How is the compound’s solubility and stability evaluated for biological assays?

  • Solubility : Tested in DMSO, PBS, and ethanol via shake-flask method. DMSO (≥50 mg/mL) is preferred for in vitro studies, but surfactants (e.g., Tween-80) may enhance aqueous solubility .
  • Stability : Accelerated degradation studies at 40°C/75% RH for 4 weeks, monitored via HPLC to assess hydrolytic/oxidative degradation .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction yields and purity?

  • Central Composite Design (CCD) : Vary factors like temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃) to model response surfaces for yield and purity .
  • Response Optimization : Identify ideal conditions (e.g., 60°C, DMF:H₂O 4:1, 5 mol% catalyst) using software like Minitab or JMP .
  • Validation : Confirm reproducibility (n=3) with <5% deviation from predicted yields .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., thiazinane vs. thiazolidine derivatives) to identify critical substituents (Table 1) .
  • Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or kinases). Adjust protonation states (pH 7.4) for accurate binding affinity predictions .

Table 1 : Key analogs and their activities

CompoundStructural FeatureActivity (IC₅₀)
Thiazinane derivativeDioxido group0.8 µM (COX-2)
Thiazolidine derivativeNon-oxidized sulfur>10 µM (COX-2)

Q. How is the mechanism of action elucidated for this compound?

  • Kinetic Studies : Monitor enzyme inhibition (e.g., COX-2) via UV-Vis spectroscopy (λ = 580 nm for prostaglandin H₂ conversion) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with purified receptors .
  • Gene Expression Profiling : RNA-seq to identify downstream pathways (e.g., NF-κB) in treated cell lines .

Q. What methodologies address low bioavailability in preclinical models?

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. How are reaction intermediates characterized during mechanistic studies?

  • Trapping Experiments : Use quenching agents (e.g., methanol) to isolate intermediates for LC-MS analysis .
  • DFT Calculations : Gaussian 16 to model transition states and activation energies for key steps (e.g., sulfonamide bond formation) .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Inert Atmosphere : Conduct air-sensitive steps (e.g., Grignard reactions) under N₂/Ar .
  • Stoichiometric Precision : Use syringes or microbalances (±0.1 mg) for reagents like LiAlH₄ .

Q. How are computational tools integrated into experimental workflows?

  • Reaction Path Search : Apply GRRM or AFIR algorithms to predict feasible pathways .
  • Machine Learning : Train models on existing sulfonamide datasets to predict reaction yields or toxicity .

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